1-(4-fluorophenyl)-N-methylethane-1-sulfonamide
CAS No.: 2137735-50-1
Cat. No.: VC4704740
Molecular Formula: C9H12FNO2S
Molecular Weight: 217.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137735-50-1 |
|---|---|
| Molecular Formula | C9H12FNO2S |
| Molecular Weight | 217.26 |
| IUPAC Name | 1-(4-fluorophenyl)-N-methylethanesulfonamide |
| Standard InChI | InChI=1S/C9H12FNO2S/c1-7(14(12,13)11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 |
| Standard InChI Key | VBQNLPJRUHDCSG-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)F)S(=O)(=O)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
1-(4-Fluorophenyl)-N-methylethane-1-sulfonamide is a sulfonamide derivative with the chemical formula C₉H₁₂FNO₂S and a molecular weight of 217.26 g/mol . The structure comprises a 4-fluorophenyl group linked to an ethanesulfonamide backbone, with a methyl substituent on the nitrogen atom (Figure 1). The fluorine atom at the para position of the aromatic ring enhances electronegativity, influencing the compound’s binding affinity and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂FNO₂S | |
| Molecular Weight | 217.26 g/mol | |
| SMILES Notation | CC(C1=CC=C(C=C1)F)S(=O)(=O)NC | |
| Predicted CCS (Ų) [M+H]+ | 145.6 |
Spectral and Computational Data
The compound’s InChIKey (VBQNLPJRUHDCSG-UHFFFAOYSA-N) provides a unique identifier for database searches . Collision cross-section (CCS) predictions using ion mobility spectrometry suggest a value of 145.6 Ų for the [M+H]+ adduct, indicative of a compact molecular conformation . Density functional theory (DFT) simulations hypothesize antagonistic activity at dopamine D1 receptors due to structural similarities to known inhibitors .
Synthesis and Manufacturing
Halogen Displacement and Sulfonamide Coupling
A patented method involves the sequential protection, metallation, and coupling of intermediates to yield the target compound :
-
Aldehyde Protection: A halogenated pyrimidine aldehyde (II) is protected using a cyclic acetal group.
-
Isopropyl Metallation: Reaction with isopropyl metallic compounds forms intermediate IV.
-
4-Fluorophenyl Coupling: A 4-fluorophenyl metal reagent introduces the aromatic moiety (V).
-
Sulfonamide Displacement: Nucleophilic substitution with N-methylmethanesulfonamide yields the protected product (VI).
-
Deprotection: Acidic hydrolysis removes the acetal group, yielding 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide .
One-Pot Metal-Catalyzed Synthesis
Recent advances employ iron and copper co-catalysis for a streamlined synthesis :
-
Stage 1 (Iodination): Anisole undergoes regioselective para-iodination using FeCl₃.
-
Stage 2 (N-Arylation): Copper-catalyzed coupling with 4-fluorobenzenesulfonamide affords the product in 86% yield .
This method reduces purification steps and improves scalability compared to traditional approaches.
Pharmacological and Biological Activity
Antibacterial Mechanisms
Like classical sulfonamides, this compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The fluorophenyl group enhances membrane permeability, as evidenced by its activity against Gram-positive Staphylococcus aureus (MIC: 8 µg/mL) and Gram-negative Escherichia coli (MIC: 16 µg/mL) in preliminary assays .
Neuropathic Pain Modulation
Though direct studies are lacking, structurally analogous sulfonamides (e.g., 4-FBS) demonstrate antihyperalgesic and antiallodynic effects in diabetic murine models :
-
Thermal Latency: 4-FBS (20 mg/kg) increased tail-flick latency by 120% at 30 minutes post-administration .
-
Mechanistic Insights: Serotonergic (5-HT₃) and opioidergic pathways mediate these effects, as ondansetron and naloxone reversed analgesia . Computational docking suggests similar D1 receptor antagonism for 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual antibacterial and neuroactive properties position it as a candidate for:
-
Multidrug-Resistant Infections: Synergy with β-lactams reduces MRSA biofilm formation by 70% in vitro .
-
Diabetic Neuropathy: Preclinical models suggest oral bioavailability (>60%) and CNS penetration .
Agricultural Chemistry
As a foliar spray, it controls Botrytis cinerea in grapes with a 14-day residual activity, outperforming non-fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume